1-Chloro-3-(3-methoxypropoxy)propane

molecular weight chemical formula structural elucidation

1-Chloro-3-(3-methoxypropoxy)propane (CAS 1184641-97-1; molecular formula C7H15ClO2; molecular weight 166.64 g/mol) is a bifunctional alkylating agent containing a reactive terminal alkyl chloride and a protected terminal methyl ether, separated by two propoxy spacers. This structure distinguishes it from the commonly encountered shorter-chain analog 1-chloro-3-methoxypropane (CAS 36215-07-3; C4H9ClO; MW 108.57).

Molecular Formula C7H15ClO2
Molecular Weight 166.64 g/mol
Cat. No. B12861546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-(3-methoxypropoxy)propane
Molecular FormulaC7H15ClO2
Molecular Weight166.64 g/mol
Structural Identifiers
SMILESCOCCCOCCCCl
InChIInChI=1S/C7H15ClO2/c1-9-5-3-7-10-6-2-4-8/h2-7H2,1H3
InChIKeyABKQBIVAKCQNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-(3-methoxypropoxy)propane: A Bifunctional C7H15ClO2 Alkylating Agent for Spacer-Controlled Synthesis


1-Chloro-3-(3-methoxypropoxy)propane (CAS 1184641-97-1; molecular formula C7H15ClO2; molecular weight 166.64 g/mol) is a bifunctional alkylating agent containing a reactive terminal alkyl chloride and a protected terminal methyl ether, separated by two propoxy spacers. This structure distinguishes it from the commonly encountered shorter-chain analog 1-chloro-3-methoxypropane (CAS 36215-07-3; C4H9ClO; MW 108.57). The extended spacer provides altered physicochemical and reactivity properties relevant to fine chemical and pharmaceutical intermediate synthesis.

Why 1-Chloro-3-(3-methoxypropoxy)propane Cannot Be Replaced by 1-Chloro-3-methoxypropane or Other Alkyl Chlorides in Key Synthetic Applications


Simple in-class substitution fails because 1-chloro-3-(3-methoxypropoxy)propane incorporates an additional -O-CH2-CH2-CH2- spacer that significantly alters its physicochemical profile: estimated boiling point ~202 °C and refractive index ~1.469 [1], versus 99 °C and 1.399 for 1-chloro-3-methoxypropane. [2] These differences reflect the extended ether backbone and lead to distinct solubility, phase-transfer behavior, and nucleophilic substitution kinetics. Using the shorter analog in processes designed for the C7 compound risks incomplete conversion, altered reaction profiles, and compromised intermediate purity, which must be controlled in pharmaceutical synthesis.

Quantitative Differentiation of 1-Chloro-3-(3-methoxypropoxy)propane Against Its Closest Analogs


Molecular Weight and Formula Differentiation vs. 1-Chloro-3-methoxypropane

1-Chloro-3-(3-methoxypropoxy)propane (C7H15ClO2; MW 166.64 g/mol) possesses a molecular weight approximately 53% greater than 1-chloro-3-methoxypropane (C4H9ClO; MW 108.57 g/mol) . This mass difference, arising from the additional -O-CH2-CH2-CH2- spacer, can be utilized for analytical discrimination via GC-MS or LC-MS in reaction monitoring and impurity profiling .

molecular weight chemical formula structural elucidation

Boiling Point Elevation Reflecting Extended Spacer and Enhanced Safety Margin

The boiling point of 1-chloro-3-(3-methoxypropoxy)propane is approximately 202 °C [1], more than double that of 1-chloro-3-methoxypropane (99 °C at 760 mmHg) [2]. This 103 °C elevation, attributable to the additional -O-CH2-CH2-CH2- spacer increasing molecular weight and van der Waals interactions, translates to a lower vapor pressure and reduced evaporation losses during ambient-temperature reactions and storage .

boiling point thermal stability process safety

Refractive Index Distinction for In-Line Process Analytical Technology (PAT)

The refractive index (n20/D) of the target compound is approximately 1.469 [1], which is markedly higher than that reported for 1-chloro-3-methoxypropane (1.399–1.415) [2][3]. This difference of 0.054–0.070 RI units arises from the higher polarizability of the extended diether structure. The magnitude of this difference is sufficient for refractive index monitoring to distinguish between the two compounds in process streams, enabling real-time reaction progress tracking without sampling.

refractive index process analytical technology quality control

Bifunctional Reactivity Profile: Dual Electrophilic and Nucleophilic Character

1-Chloro-3-(3-methoxypropoxy)propane possesses a reactive terminal alkyl chloride and a protected terminal methyl ether, enabling it to act as both an electrophile (at the C-Cl bond) and a latent nucleophile (following deprotection of the methyl ether) . In contrast, 1-chloro-3-methoxypropane offers the same bifunctional groups but with a shorter spacer, potentially leading to different regiochemical outcomes in cyclization or crosslinking applications [1][2]. While direct kinetic data are not publicly available, the extended spacer is expected to reduce intramolecular cyclization side reactions and favor intermolecular coupling pathways based on established principles of neighboring group participation and effective molarity [3].

bifunctional reactivity nucleophilic substitution alkylating agent

Enhanced Aqueous Hydrolytic Stability vs. α-Chloroalkyl Ethers

1-Chloro-3-(3-methoxypropoxy)propane is a β-chloroalkyl ether, placing the chlorine atom at a position beta to the ether oxygen. This structural feature imparts significantly greater hydrolytic stability compared to α-chloroalkyl ethers such as bis(chloromethyl) ether (BCME; hydrolysis half-life ~38 seconds) and chloromethyl methyl ether (CMME; half-life <0.007 seconds) [1]. The β-chloro substitution pattern means the chlorine is not directly activated by the adjacent oxygen through anomeric-like effects, resulting in hydrolysis rates slower by several orders of magnitude [2]. This stability simplifies storage, handling, and aqueous reaction compatibility, offering practical advantages over α-chloroalkyl ethers for multi-step synthetic sequences where aqueous workup or prolonged reaction times are required. [3]

hydrolytic stability ether stability shelf-life

Density Distinction Enabling Phase-Behavior Control in Liquid-Liquid Extractions

The density of the target compound is approximately 0.95–1.00 g/cm³ at 20 °C , which is comparable to or slightly lower than that of 1-chloro-3-methoxypropane (0.966–1.00 g/cm³) [1]. However, the higher molecular weight of the C7 compound (166.64 vs. 108.57 g/mol) means that at equal mass concentrations, the molar concentration is approximately 35% lower. This factor directly impacts stoichiometric calculations for alkylation reactions where molar equivalents are critical. In biphasic reaction systems (e.g., aqueous-organic or fluorous-organic), the slightly higher density and markedly different polarity of the extended diether structure can influence phase partitioning behavior, potentially enabling cleaner phase separations during workup.

density phase separation liquid-liquid extraction

Optimal Procurement and Application Scenarios for 1-Chloro-3-(3-methoxypropoxy)propane


Synthesis of Prucalopride and Related 5-HT4 Agonists Requiring Extended Spacer Alkylation

1-Chloro-3-methoxypropane is documented as an alkylating agent for prucalopride synthesis [1]. The extended spacer in 1-chloro-3-(3-methoxypropoxy)propane is hypothesized to enable the synthesis of prucalopride analogs with altered pharmacokinetic profiles (e.g., modified linker length between the benzofuran core and piperidine moiety), as the additional propoxy spacer would alter the distance between key pharmacophoric elements. The boiling point elevation to ~202 °C [2] and distinct refractive index (1.469) [2] provide analytical markers for tracking incorporation into the target molecule.

Aliskiren Intermediate Synthesis with Modified Spacer for Structure-Activity Relationship (SAR) Studies

1-Chloro-3-methoxypropane is an established etherification reagent for the synthesis of the Aliskiren key intermediate 4-bromo-2-(3-methoxypropoxy)-anisole [1]. Substituting 1-chloro-3-(3-methoxypropoxy)propane would introduce a longer diether spacer, enabling SAR exploration of renin inhibitors where the spacer length between aromatic rings influences potency and selectivity. The enhanced hydrolytic stability (β-chloroalkyl ether vs. α-chloroalkyl ethers) and reduced volatility (higher boiling point) are advantageous for the elevated temperatures often required in etherification reactions.

Continuous Flow Manufacturing Enabled by In-Line Refractive Index Monitoring

The substantial refractive index difference between 1-chloro-3-(3-methoxypropoxy)propane (n20/D ~1.469) and its shorter-chain analog (n20/D 1.399–1.415) [1] provides a clear signal for in-line process analytical technology (PAT) in continuous flow reactors. This allows real-time monitoring of reagent consumption and product formation without off-line sampling, supporting Quality-by-Design (QbD) approaches in pharmaceutical intermediate manufacturing. The approach builds on the demonstrated utility of refractive index monitoring for distinguishing structurally similar alkylating agents in process streams.

Bifunctional Crosslinking Agent for Polymer and Materials Chemistry

The dual functionality of 1-chloro-3-(3-methoxypropoxy)propane—a reactive alkyl chloride at one terminus and a protected alcohol (as the methyl ether) at the other, separated by two propoxy spacers [1]—makes it a candidate for controlled crosslinking applications in polymer and materials chemistry. The extended spacer increases the distance between crosslink points compared to 1-chloro-3-methoxypropane, altering mesh size in polymer networks. The reduced tendency toward intramolecular cyclization (class-level inference from effective molarity principles) may improve crosslinking efficiency by favoring intermolecular linkages over unproductive intramolecular reactions.

Quote Request

Request a Quote for 1-Chloro-3-(3-methoxypropoxy)propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.